2-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide
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Overview
Description
2-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide is a chemical compound with the molecular formula C19H21ClN2O2 and a molecular weight of 344.84. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-(4-methoxypiperidin-1-yl)aniline under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly involving the piperidine ring or the methoxy group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation and Reduction Reactions: Oxidation can yield products with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced derivatives.
Hydrolysis: The major products of hydrolysis are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound is being explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
2-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide can be compared with other similar compounds, such as:
2-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)benzamide: This compound has a similar structure but with a methyl group instead of a methoxy group on the piperidine ring.
2-chloro-N-(4-(4-methylpiperidin-1-yl)phenyl)benzamide: Another similar compound with a methyl group on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-16-10-12-22(13-11-16)15-8-6-14(7-9-15)21-19(23)17-4-2-3-5-18(17)20/h2-9,16H,10-13H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRFURMXQBDRMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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